chemical structure and properties of 3-Methoxy-1,2-benzisothiazole
chemical structure and properties of 3-Methoxy-1,2-benzisothiazole
An In-depth Technical Guide to 3-Methoxy-1,2-benzisothiazole
Introduction
3-Methoxy-1,2-benzisothiazole is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of the 1,2-benzisothiazole scaffold, it serves as a valuable building block in the synthesis of more complex molecules. The 1,2-benzisothiazole core itself is recognized as a "privileged structure," known for its diverse pharmacological activities.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and spectroscopic characterization of 3-Methoxy-1,2-benzisothiazole, tailored for researchers and professionals in drug development.
Chemical Structure and Physicochemical Properties
The structure of 3-Methoxy-1,2-benzisothiazole consists of a bicyclic system where a benzene ring is fused to an isothiazole ring. A methoxy group (-OCH₃) is attached at the 3-position of the isothiazole ring. This arrangement of atoms imparts specific electronic and steric properties that influence the molecule's reactivity and its interactions with biological systems. The sulfur and nitrogen heteroatoms in the isothiazole ring are key features, contributing to the compound's overall chemical behavior.
The physicochemical properties of 3-Methoxy-1,2-benzisothiazole are summarized in the table below. These properties are crucial for designing experimental conditions for its synthesis, purification, and application.
| Property | Value | Source(s) |
| CAS Number | 40991-38-6 | [2][3] |
| Molecular Formula | C₈H₇NOS | [2][3] |
| Molecular Weight | 165.21 g/mol | [2][3] |
| Boiling Point | 187.5°C at 760 mmHg | [2] |
| Density | 1.268 g/cm³ | [2] |
| Flash Point | 67.2°C | [2] |
| LogP | 2.30490 | [2] |
| Refractive Index | 1.645 | [2] |
A related and often studied compound is 3-Methoxy-1,2-benzisothiazole 1,1-dioxide, also known as "methyl pseudosaccharyl ether".[4] This oxidized form, where the sulfur atom is bonded to two oxygen atoms, exhibits different chemical and physical properties and has applications as a precursor in the synthesis of pharmacologically active compounds and functional materials.[4][5]
Synthesis and Purification
The synthesis of 1,2-benzisothiazole derivatives can be achieved through various chemical routes.[6] A common strategy involves the cyclization of substituted benzamides or related precursors. For instance, methods have been developed for producing 1,2-benzisothiazol-3-ones from 2-(alkylthio)benzamides using halogenating agents, which can be a one-step cyclization process.[7] Another approach involves the reaction of 2-(alkylthio)benzaldehyde oximes with a halogenating agent.[8]
Representative Synthetic Protocol
A plausible route to 3-Methoxy-1,2-benzisothiazole could involve the O-methylation of the corresponding 1,2-benzisothiazol-3(2H)-one. The following is a generalized protocol that illustrates the key steps and considerations.
Objective: To synthesize 3-Methoxy-1,2-benzisothiazole from 1,2-benzisothiazol-3(2H)-one.
Materials:
-
1,2-benzisothiazol-3(2H)-one
-
A suitable methylating agent (e.g., dimethyl sulfate, methyl iodide)
-
A non-nucleophilic base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous aprotic solvent (e.g., acetone, DMF, THF)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-benzisothiazol-3(2H)-one (1.0 equivalent) in the chosen anhydrous solvent. Rationale: An inert atmosphere and anhydrous conditions are crucial to prevent side reactions with moisture and oxygen, especially if a strong base like NaH is used.
-
Deprotonation: Add the base (1.1-1.5 equivalents) portion-wise to the solution at 0°C (ice bath). Allow the mixture to stir for 30-60 minutes. Rationale: The base deprotonates the nitrogen atom of the benzisothiazolone, forming a more nucleophilic anion. Conducting this step at a low temperature helps to control any exothermic reaction.
-
Methylation: Slowly add the methylating agent (1.1-1.2 equivalents) to the reaction mixture, maintaining the low temperature. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material. Rationale: The anionic intermediate attacks the methyl group of the methylating agent in an Sₙ2 reaction to form the O-methylated product. Monitoring by TLC is essential to determine the reaction's endpoint.
-
Workup: Quench the reaction by carefully adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (3x). Combine the organic layers. Rationale: Quenching deactivates any remaining reactive species. Extraction isolates the desired product from the aqueous phase.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane). Rationale: Washing with brine removes residual water. Drying agents remove trace moisture. Column chromatography separates the target compound from impurities and unreacted starting materials.
-
Characterization: Characterize the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity.
Synthesis and Purification Workflow
Caption: A generalized workflow for the synthesis, purification, and analysis of 3-Methoxy-1,2-benzisothiazole.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure of newly synthesized compounds.[9] Below is a predictive analysis of the key spectroscopic data for 3-Methoxy-1,2-benzisothiazole based on its structure and data from similar compounds.
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (4H) in the range of δ 7.0-8.0 ppm, showing characteristic splitting patterns of a substituted benzene ring. - A singlet for the methoxy group protons (3H) around δ 3.5-4.0 ppm.[10] |
| ¹³C NMR | - Aromatic carbons in the range of δ 110-150 ppm. - A signal for the methoxy carbon around δ 50-60 ppm. - Signals for the isothiazole ring carbons, with the C-O carbon appearing further downfield.[10] |
| IR Spectroscopy | - C-H stretching vibrations (aromatic and aliphatic) around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. - C=C and C=N stretching vibrations in the aromatic region (1450-1600 cm⁻¹). - C-O stretching vibrations for the methoxy group around 1050-1250 cm⁻¹. - C-S stretching vibrations, which are typically weak and can be difficult to assign. |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 165). - Fragmentation patterns involving the loss of the methoxy group or other characteristic fragments of the benzisothiazole ring system. |
Applications in Research and Drug Development
The 1,2-benzisothiazole scaffold is a key component in a variety of biologically active compounds.[11] Derivatives have been investigated for a range of therapeutic applications, including as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[1][12][13] Specifically, 1,1-dioxide derivatives of 1,2-benzisothiazol-3(2H)-one have been explored as selective inhibitors of cyclooxygenase-2 (COX-2), which is a target for anti-inflammatory drugs.[11]
The introduction of a methoxy group at the 3-position can modulate the parent molecule's lipophilicity, electronic properties, and metabolic stability. This makes 3-Methoxy-1,2-benzisothiazole a valuable intermediate for creating libraries of new chemical entities for high-throughput screening in drug discovery programs. Its unique structure can be further modified to optimize binding to specific biological targets. For example, the benzothiazole core has been used to develop ligands targeting the dopamine D4 receptor, which is relevant for neuropsychiatric disorders.[14]
Safety and Handling
As with any laboratory chemical, 3-Methoxy-1,2-benzisothiazole should be handled with appropriate safety precautions. While specific toxicity data for this compound may be limited, related compounds like 1,2-benzisothiazol-3-one are known to be skin and eye irritants and may cause allergic skin reactions.[15] Therefore, it is essential to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Methoxy-1,2-benzisothiazole is a heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its well-defined structure and reactive sites offer numerous possibilities for the development of novel compounds with diverse applications. This guide has provided a technical overview of its chemical properties, a representative synthetic approach, and expected spectroscopic data to aid researchers in their work with this versatile molecule. Further exploration of its reactivity and biological activity will undoubtedly continue to reveal its value in the advancement of science.
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